Physcion 8-glucoside
Overview
Description
Physcion 8-glucoside, also known as emodin-8-O-glucoside, is a natural compound found in various plants, including Rheum palmatum, Polygonum multiflorum, and Cassia obtusifolia. It belongs to the anthraquinone family and has been widely studied for its potential therapeutic properties.
Scientific Research Applications
α-Glucosidase Inhibitory Activities
Physcion 8-glucoside, along with other anthraquinone compounds, has been identified as a potent α-glucosidase inhibitor. This activity is significant for the management of type 2 diabetes, as α-glucosidase inhibitors are used in its treatment. The study by Yang et al. (2014) highlighted its inhibitory activities in an in vitro α-glucosidase inhibition assay using maltose as the substrate, showcasing its potential therapeutic application in diabetes management (Yang et al., 2014).
Pharmacological Activities
Physcion and its glucoside form, physcion 8-O-β-glucopyranoside, exhibit a broad range of pharmacological activities. These include anti-tumor, anti-microbial, anti-inflammatory, antioxidant, and neuroprotective activities. Xunli et al. (2019) provided a comprehensive review of these activities, indicating the wide therapeutic potential of this compound in various medical applications (Xunli et al., 2019).
Anti-Cancer Properties
The anti-cancer properties of physcion 8-O-β-D-glucopyranoside have been extensively studied. Shah et al. (2020) reviewed its role in regulating cell signaling pathways, apoptosis, and cell cycle in cancer cells. These properties suggest its potential as a natural, effective agent in cancer treatment (Shah et al., 2020).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of this compound have been a subject of interest, especially in the context of its use in traditional medicine. Ma et al. (2021) conducted a study on the pharmacokinetic behavior of this compound, providing insights into its metabolism and bioavailability in the body (Ma et al., 2021).
Mechanism of Action
Target of Action
Physcion 8-glucoside primarily targets two key proteins: 5α-reductase and P-glycoprotein (P-gp) . 5α-reductase is an enzyme that converts testosterone into dihydrotestosterone, a potent androgen. P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance .
Mode of Action
this compound acts as an inhibitor of both 5α-reductase and P-gp. By inhibiting 5α-reductase, it can shorten the time of dorsal skin darkening and hair growth, improve hair follicle morphology, and significantly increase hair follicle count . In the case of P-gp, this compound downregulates its expression, thereby reducing drug resistance in cancer cells .
Biochemical Pathways
this compound interferes with the nuclear factor-κB (NF-κB) pathway . It decreases the quantity of phosphorylated-NF-κB p65 in cell total proteins and upregulates IKBα expression. Simultaneously, it decreases NF-κB p65 levels in nuclear proteins . This effect is related to inhibiting NF-κB from entering the nucleus and down-regulating the expression of P-gp protein .
Result of Action
The inhibition of 5α-reductase by this compound promotes hair growth . In the context of cancer, it enhances the sensitivity of paclitaxel-resistant ovarian cancer cells to paclitaxel . It also reduces P-gp expression in transplanted tumour tissue, thereby reducing drug resistance .
Safety and Hazards
Physcion 8-glucoside is an anthraquinone . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Physcion and PG not only exert anti-tumor, anti-microbial, anti-inflammatory, anti-oxidant, optical-related, enzyme inhibitory, lipid regulation and neuroprotective activities, but also lead to hepatotoxicity, renal toxicity and genetic damage . Further investigations on their mechanism of action and pre-clinical trials are mandatory in order to comprehend the full potential of these natural cancer killers in anticancer remedies .
Biochemical Analysis
Biochemical Properties
Physcion 8-glucoside interacts with various enzymes and proteins in the body. For example, it has been found to interfere with the nuclear factor-κB (NF-κB) pathway and downregulate P-glycoprotein expression . This interaction can enhance the sensitivity of drug-resistant cancer cells to chemotherapy .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it can induce ferroptosis in gastric cancer cells by upregulating reactive oxygen species (ROS) level, intracellular Fe2+ level, and malondialdehyde (MDA) generation . It also significantly enhances the protein level of glutaminase 2 (GLS2), an important transporter of glutamine to glutamate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit NF-κB p65 entry into the nucleus, which is related to its ability to enhance the sensitivity of drug-resistant cancer cells to chemotherapy . Additionally, it has been shown to suppress survivin expression via the miR-21/PTEN/Akt/GSK3β signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been found to significantly downregulate P-glycoprotein expression in drug-resistant ovarian cancer cells over a 24-hour period .
Metabolic Pathways
This compound is involved in various metabolic pathways. The metabolic pathways of anthraquinones, which include this compound, are hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification .
properties
IUPAC Name |
1-hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-8-3-10-16(19(27)15-11(17(10)25)5-9(30-2)6-12(15)24)13(4-8)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGUTUUWXVZNM-DQMLXFRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415749 | |
Record name | Physcion 8-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26296-54-8 | |
Record name | Physcion 1-O-β-D-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26296-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Physcion 8-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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